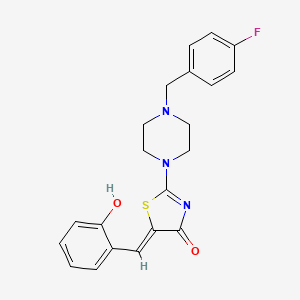![molecular formula C17H21N3O2 B2431111 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide CAS No. 1796910-01-4](/img/structure/B2431111.png)
1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring . It’s an important structural motif in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-aminophenol and carboxylic acids in the presence of phosphorus oxychloride . The reaction involves cyclization and dehydration .
Molecular Structure Analysis
The benzoxazole moiety is a planar, aromatic, and heterocyclic system. It’s a structural isostere of nucleic bases adenine and guanine, which allows it to interact easily with biological receptors .
Chemical Reactions Analysis
The reactivity of benzoxazole derivatives can vary depending on the substitution pattern. For instance, the presence of electron-withdrawing groups can enhance antimicrobial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzoxazole derivative would depend on its exact structure. Generally, benzoxazoles are stable compounds. They can exhibit fluorescence, making them useful in certain applications .
科学的研究の応用
Synthesis and Biological Activity Prediction
- A study by Kharchenko et al. (2008) discusses the synthesis of novel bicyclic systems related to the structure of 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide. Using methods like IR, 1H NMR, and liquid chromato-mass spectrometry, they confirmed the structures of these compounds and presented predictions of their biological activity. This suggests potential applications in drug discovery and development (Kharchenko, Detistov, & Orlov, 2008).
Synthesis for Potential Antipsychotic Agents
- Norman et al. (1996) evaluated heterocyclic analogues of 1192U90, including compounds similar to 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide, as potential antipsychotic agents. They assessed these compounds for their binding to dopamine and serotonin receptors and their ability to antagonize apomorphine-induced responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial Applications
- Palkar et al. (2017) designed and synthesized novel analogs related to 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings indicate potential applications in developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Antioxidant Activity
- Tumosienė et al. (2019) synthesized a series of derivatives, including those related to 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide, and screened them for antioxidant activity. Some compounds were found to be potent antioxidants, suggesting their potential use in oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Nootropic Activity
- Valenta et al. (1994) researched the transformation of compounds including 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine and its derivatives, assessing them for nootropic (cognitive enhancing) activity. This indicates potential applications in cognitive disorders or as cognitive enhancers (Valenta, Urban, Taimr, & Polívka, 1994).
Safety And Hazards
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(18-12-6-1-2-7-12)14-9-5-11-20(14)17-19-13-8-3-4-10-15(13)22-17/h3-4,8,10,12,14H,1-2,5-7,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNRQERRSYHPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

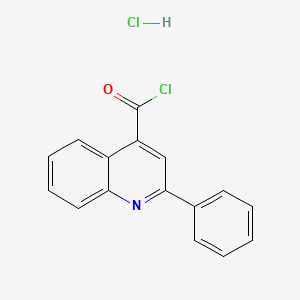
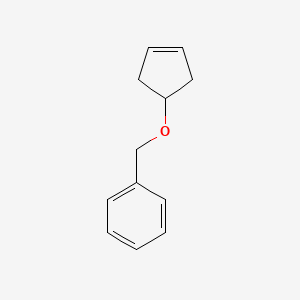
![N-methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431031.png)
![N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride](/img/structure/B2431034.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431035.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)
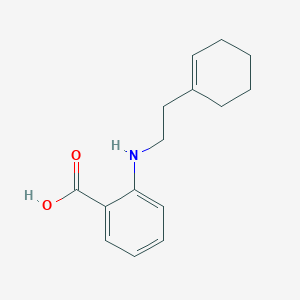
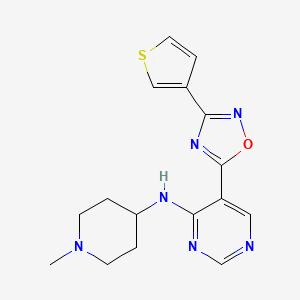
![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2431042.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2431043.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide](/img/structure/B2431045.png)

